molecular formula C11H11FN4O2 B14903632 n-(4-Fluorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

n-(4-Fluorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

Cat. No.: B14903632
M. Wt: 250.23 g/mol
InChI Key: PPIHSZYQAQCCSV-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a nitro group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the nitration of 1-methylimidazole to introduce the nitro group, followed by the alkylation of the imidazole ring with 4-fluorobenzyl chloride under basic conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed:

    Reduction: Formation of N-(4-Fluorobenzyl)-1-methyl-4-amino-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives.

    Coupling: Formation of biaryl imidazole derivatives.

Scientific Research Applications

Chemistry: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is used as a building block in organic synthesis to create more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is unique due to the presence of both a nitro group and a fluorobenzyl group on the imidazole ring. This combination of functional groups imparts distinctive chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11FN4O2

Molecular Weight

250.23 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine

InChI

InChI=1S/C11H11FN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3

InChI Key

PPIHSZYQAQCCSV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1NCC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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